DELTA8-Tetrahydrocannabinol
Overview
Description
Delta 8-Tetrahydrocannabinol is a naturally occurring cannabinoid found in the Cannabis plant. It is an isomer of Delta 9-Tetrahydrocannabinol, the primary psychoactive component in cannabis. Delta 8-Tetrahydrocannabinol is known for its milder psychoactive effects compared to Delta 9-Tetrahydrocannabinol, making it an attractive option for those seeking the benefits of cannabinoids without the intense high .
Mechanism of Action
Target of Action
Delta-8-Tetrahydrocannabinol (Delta8-THC) primarily interacts with the endocannabinoid system (ECS), specifically the CB1 and CB2 receptors . These receptors are found in various regions of the brain and play a crucial role in maintaining homeostasis in the body .
Mode of Action
Delta8-THC is a partial agonist of CB1 and CB2 cannabinoid receptors .
Biochemical Pathways
The exact biochemical pathways affected by Delta8-THC are still under investigation. It is known that the compound interacts with the endocannabinoid system, which plays a role in a wide range of physiological processes, including mood regulation, pain sensation, and appetite .
Pharmacokinetics
It is known that delta8-thc exhibits a lower affinity for cb1 and cb2 receptors compared to delta9-thc, which may impact its bioavailability .
Result of Action
Research suggests that Delta8-THC may possess antiemetic (anti-nausea), anxiolytic (anti-anxiety), analgesic (pain-relieving), and neuroprotective properties . These effects make it a potential candidate for therapeutic applications, particularly in the management of nausea and vomiting, anxiety disorders, pain, and neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of Delta8-THC can be influenced by various environmental factors. For instance, the production process of converting cannabidiol extracted from hemp to Delta8-THC involves the use of chemical reagents, which can contaminate the product . Moreover, the safety profile of regular, long-term Delta8-THC consumption is currently unknown .
Biochemical Analysis
Biochemical Properties
DELTA8-Tetrahydrocannabinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta 8-Tetrahydrocannabinol can be synthesized from cannabidiol, a non-psychoactive cannabinoid found in hemp. The process involves dissolving cannabidiol in a non-polar organic solvent, adding an acid to the mixture, and stirring. Different solvent-acid combinations can yield varying results .
Industrial Production Methods: The industrial production of Delta 8-Tetrahydrocannabinol typically involves the conversion of cannabidiol extracted from hemp. This process is favored due to the low natural occurrence of Delta 8-Tetrahydrocannabinol in cannabis plants .
Chemical Reactions Analysis
Types of Reactions: Delta 8-Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can convert Delta 8-Tetrahydrocannabinol to less active forms.
Substitution: Substitution reactions can modify the molecular structure, potentially altering its pharmacological properties.
Major Products: The major products formed from these reactions include 11-hydroxy-Delta 8-Tetrahydrocannabinol and other derivatives that may have varying degrees of psychoactive effects .
Scientific Research Applications
Delta 8-Tetrahydrocannabinol has a wide range of scientific research applications:
Chemistry: Used in the study of cannabinoid synthesis and reactions.
Biology: Investigated for its effects on the endocannabinoid system and potential therapeutic benefits.
Medicine: Explored for its antiemetic, anxiolytic, analgesic, and neuroprotective properties.
Industry: Utilized in the production of various cannabinoid-based products.
Comparison with Similar Compounds
Delta 9-Tetrahydrocannabinol: The primary psychoactive component in cannabis, known for its potent effects.
Cannabidiol: A non-psychoactive cannabinoid with various therapeutic applications.
Cannabinol: A mildly psychoactive cannabinoid formed by the degradation of Delta 9-Tetrahydrocannabinol.
Uniqueness: Delta 8-Tetrahydrocannabinol is unique due to its milder psychoactive effects and better stability compared to Delta 9-Tetrahydrocannabinol. This makes it a preferable option for those seeking the benefits of cannabinoids without the intense high .
Properties
CAS No. |
5957-75-5 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17+/m1/s1 |
InChI Key |
HCAWPGARWVBULJ-SJORKVTESA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O |
SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
delta-8-Tetrahydrocannabinol; delta(sup 8)-Thc; delta-(sup8)-THC; delta8-THC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Δ⁸-THC interact with the endocannabinoid system?
A1: Δ⁸-THC binds to cannabinoid receptors, primarily CB1 receptors located in the central nervous system and CB2 receptors found mainly in the periphery. [, ] This interaction triggers a cascade of downstream effects, influencing various physiological processes. [, ]
Q2: What are the known downstream effects of Δ⁸-THC binding to cannabinoid receptors?
A2: Δ⁸-THC exhibits agonist activity at cannabinoid receptors, meaning it activates them. [, ] While the exact mechanisms are still being investigated, research suggests Δ⁸-THC influences pain perception, body temperature regulation, and motor function. [, ]
Q3: What is the molecular formula and weight of Δ⁸-THC?
A3: The molecular formula of Δ⁸-THC is C₂₁H₃₀O₂, and its molecular weight is 314.46 g/mol. []
Q4: Are there any specific spectroscopic data available for Δ⁸-THC characterization?
A4: Yes, researchers utilize techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize Δ⁸-THC and its metabolites. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy assists in determining structural features and conformations. []
Q5: Have computational methods been employed in Δ⁸-THC research?
A5: Yes, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to Δ⁸-THC analogues. [] These computational approaches help researchers understand the relationship between a molecule's structure and its biological activity.
Q6: How does modifying the side chain of Δ⁸-THC affect its activity?
A6: Studies on Δ⁸-THC analogues reveal that altering the length and substituents on the C3 side chain significantly impacts binding affinity to CB1 and CB2 receptors and, consequently, in vivo potency. [, ] For example, introducing bulky bornyl substituents at the C3 position influences receptor subtype selectivity. []
Q7: Are there specific structural modifications that increase Δ⁸-THC potency?
A7: Yes, incorporating a cyano group or an amide substituent in the side chain of a Δ⁸-THC analogue, specifically 1',1'-dimethyl-Δ⁸-THC, has been shown to enhance potency. [] This highlights the importance of specific functional groups in influencing cannabinoid activity.
Q8: Do structural changes impact Δ⁸-THC's interaction with the CB1 receptor?
A8: Absolutely. Research on 1',1'-dimethylalkyl-Δ⁸-THC analogues indicates that side chain length is crucial for optimal interaction with the CB1 receptor. [] There seems to be an ideal length that allows the side chain to loop back near the phenolic ring of the molecule, maximizing binding affinity.
Q9: What is known about the stability of Δ⁸-THC in acidic solutions?
A9: Research shows that Δ⁸-THC undergoes a biphasic degradation process in acidic solutions. [] This degradation leads to the formation of various compounds, including cannabinol, cannabidiol, and other breakdown products.
Q10: What is the metabolic pathway of Δ⁸-THC in the body?
A10: Δ⁸-THC is metabolized in the liver, similar to Δ⁹-THC. [] One identified metabolite is 11-nor-Δ⁸-tetrahydrocannabinol-9-carboxylic acid (11-nor-Δ⁸-THC-9-COOH). []
Q11: How is Δ⁸-THC distributed in the body after administration?
A11: While research on the specific distribution pattern of Δ⁸-THC is limited, studies using radioactively labeled Δ⁸-THC in marmosets showed accumulation in brain regions associated with motor function, auditory and visual pathways, and other specific structures. []
Q12: Has Δ⁸-THC demonstrated any antitumor activity in research?
A12: Yes, in vivo studies using mice models have shown that Δ⁸-THC can retard the growth of Lewis lung adenocarcinoma. [] The cannabinoid also increased the mean survival time of mice with this specific type of tumor.
Q13: How does Δ⁸-THC affect DNA synthesis in cancer cells?
A13: In vitro experiments using isolated Lewis lung cells demonstrated that Δ⁸-THC could dose-dependently inhibit DNA synthesis. [, ] This effect suggests a potential mechanism for the cannabinoid's antitumor activity.
Q14: Does Δ⁸-THC impact pain perception in animal models?
A14: Research in rats has shown that Δ⁸-THC possesses analgesic properties. [, ] Both acute and chronic administration of the cannabinoid led to a reduction in pain sensitivity, highlighting its potential for pain management.
Q15: What are the known acute effects of Δ⁸-THC on heart rate in rats?
A15: Studies show that Δ⁸-THC can induce a dose-dependent decrease in heart rate (negative chronotropic effect) in rats. [] This effect highlights the potential cardiovascular influence of the cannabinoid.
Q16: Can Δ⁸-THC be administered topically?
A16: Research indicates that Δ⁸-THC can permeate human skin. [] This finding suggests potential for topical formulations of the cannabinoid, although further investigation is needed to determine efficacy and optimal delivery methods.
Q17: What analytical techniques are commonly used to study Δ⁸-THC?
A17: Researchers frequently employ gas chromatography, often coupled with mass spectrometry (GC-MS), to identify and quantify Δ⁸-THC and its metabolites in biological samples. [, ] This technique allows for sensitive and specific detection of the cannabinoid.
Q18: What methods are used to quantify Δ⁸-THC and its metabolites in plasma?
A18: Liquid chromatography-mass spectrometry (LC-MS) coupled with a simple liquid-liquid extraction technique has been used to determine Δ⁸-THC and 11-nor-Δ⁸-THC-9-COOH concentrations in guinea pig plasma. []
Q19: Has a water-soluble form of Δ⁸-THC been synthesized?
A19: Yes, researchers have successfully synthesized a water-soluble phosphate ester of Δ⁸-THC. [, ] This development is significant as it could potentially improve the bioavailability and delivery of the cannabinoid for therapeutic applications.
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